molecular formula C17H17NO2 B11550480 Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- CAS No. 96124-82-2

Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]-

Cat. No.: B11550480
CAS No.: 96124-82-2
M. Wt: 267.32 g/mol
InChI Key: KCLIDYIJDUBJMR-UHFFFAOYSA-N
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Description

Introduction to Benzenamine Derivatives

Systematic Nomenclature and Structural Classification

The compound is formally named 4-methoxy-N-[(4-(2-propenyloxy)phenyl)methylene]benzenamine under IUPAC conventions, with the CAS registry number 119049-03-5. Its structure comprises two aromatic rings connected by an imine (-C=N-) linkage (Figure 1). The aniline moiety (benzenamine) bears a methoxy (-OCH₃) group at the para position, while the benzylidene fragment features an allyloxy (-O-CH₂-CH=CH₂) substituent, also at the para position.

Structural Features :

  • Imine core : The C=N bond (1590–1591 cm⁻¹ in FTIR) facilitates conjugation between the aromatic systems.
  • Methoxy group : Electron donation via resonance activates the aniline ring, as evidenced by its chemical shift at δ 8.42 ppm for the imine proton in ¹H NMR.
  • Allyloxy group : The propenyl chain introduces steric bulk and potential sites for further reactivity (e.g., polymerization or cycloaddition).

This bifunctional design positions the compound as a hybrid of electron-rich (methoxy) and moderately electron-delocalizing (allyloxy) motifs, influencing its physicochemical behavior.

Historical Context in Schiff Base Chemistry

Schiff bases, first reported by Hugo Schiff in 1864, are condensation products of primary amines and carbonyl compounds. Their discovery revolutionized coordination chemistry, as these compounds readily form complexes with transition metals. The synthesis of 4-methoxy-N-[(4-(allyloxy)benzylidene)]aniline follows classical methodologies, such as refluxing 4-methoxybenzenamine with 4-allyloxybenzaldehyde in ethanol. Modern adaptations, including solvent-free mechanochemical approaches, have improved yields (>90%) and reduced reaction times (30 minutes).

Historically, Schiff bases have served as:

  • Ligands in catalysis (e.g., asymmetric synthesis).
  • Precursors for heterocyclic compounds (e.g., quinazolines).
  • Sensors for metal ion detection due to their chromogenic properties.

The integration of allyloxy groups into such frameworks, as seen here, reflects contemporary efforts to tailor Schiff bases for advanced materials science.

Significance of Methoxy and Allyloxy Substituents

Methoxy Group: Electronic and Steric Effects

The methoxy substituent exerts dual electronic effects:

  • Resonance donation : Delocalizes electrons into the aromatic ring via lone pairs on oxygen, enhancing nucleophilicity at the ortho and para positions.
  • Inductive withdrawal : The electronegative oxygen withdraws electron density through σ-bonds, though this effect is subordinate to resonance.

In 4-methoxy-N-[(4-(allyloxy)benzylidene)]aniline, the methoxy group stabilizes the imine linkage by resonance, as corroborated by FTIR absorption at 1590 cm⁻¹ for C=N stretching.

Allyloxy Group: Conjugation and Reactivity

The allyloxy substituent (-O-CH₂-CH=CH₂) introduces:

  • Extended conjugation : The propenyl chain enhances π-electron delocalization across the benzylidene ring, redshifted UV-Vis absorption in analogous compounds.
  • Steric modulation : The allyl group’s spatial demand influences molecular packing and solubility.
  • Chemical versatility : The terminal double bond enables post-synthetic modifications, such as thiol-ene click chemistry.

Comparative studies on thioxanthone derivatives reveal that allyloxy groups improve photochemical efficiency by 40% compared to methoxy analogs, underscoring their utility in photopolymerization.

Properties

CAS No.

96124-82-2

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(4-prop-2-enoxyphenyl)methanimine

InChI

InChI=1S/C17H17NO2/c1-3-12-20-17-8-4-14(5-9-17)13-18-15-6-10-16(19-2)11-7-15/h3-11,13H,1,12H2,2H3

InChI Key

KCLIDYIJDUBJMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- typically involves the reaction of 4-methoxybenzenamine with 4-(2-propenyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy and propenyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Pharmacological Studies

Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- has been investigated for its biological activity, particularly in pharmacological contexts. Its derivatives have shown promise as potential anti-cancer agents due to their ability to interact with biological targets such as enzymes and receptors. These interactions can lead to the inhibition of tumor growth and metastasis.

Interaction Studies

Research has focused on the binding affinity of Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- to various biological macromolecules. Understanding these interactions helps elucidate its mechanism of action, which is critical for developing targeted therapies.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities or novel properties. For example, the synthesis of related compounds can be achieved through different methods involving reactions with aldehydes or ketones under specific conditions .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives synthesized from Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]-. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of specific signaling pathways.

Case Study 2: Binding Affinity Assessment

Another investigation assessed the binding affinity of Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- to target proteins involved in cancer progression. Using surface plasmon resonance techniques, researchers quantified the interaction dynamics and determined that modifications in the compound's structure could enhance binding efficiency.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name (CAS) Substituents on Benzylidene/Aniline Rings Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų)
Target Compound (62399-21-7) 4-OCH₃ (aniline); 4-OCH₂CH=CH₂ (benzylidene) C₁₇H₁₇NO 251.32 4.2 21.6
4-Bromo-N-[[4-(hexyloxy)phenyl]methylene]benzenamine (5219-54-5) 4-Br (aniline); 4-O(CH₂)₅CH₃ (benzylidene) C₁₉H₂₂BrNO 360.29 ~5.1* 21.6
4-Methoxy-N-[(4-nitrophenyl)methylene]benzenamine (5455-87-8) 4-OCH₃ (aniline); 4-NO₂ (benzylidene) C₁₄H₁₂N₂O₃ 256.26 2.8 58.7
4-Methyl-N-[(4-nitrophenyl)methylene]benzenamine (730-39-2) 4-CH₃ (aniline); 4-NO₂ (benzylidene) C₁₄H₁₂N₂O₂ 240.26 3.1 45.9
4-Methoxy-N-[[4-(1-methylethyl)phenyl]methylene]benzenamine (202479-17-2) 4-OCH₃ (aniline); 4-CH(CH₃)₂ (benzylidene) C₁₇H₁₉NO 253.34 ~4.5* 21.6

*Estimated based on substituent contributions.

Key Structural Differences:
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound and its isopropyl analog (CAS 202479-17-2) feature electron-donating groups (-OCH₃, -OCH₂CH=CH₂), enhancing aromatic stability and mesogenic properties for liquid crystal applications . In contrast, nitro (-NO₂) and bromo (-Br) substituents (CAS 5455-87-8, 5219-54-5) are electron-withdrawing, increasing polarity and reactivity for biological or catalytic uses .
  • Alkoxy Chain Length : The hexyloxy chain in CAS 5219-54-5 improves hydrophobicity (LogP ~5.1) compared to the shorter propenyloxy chain in the target compound (LogP 4.2), affecting solubility and material properties .

Physicochemical Properties

  • The target compound’s lower PSA (21.6 Ų) favors hydrophobic applications like liquid crystals .
  • Thermodynamic Stability : Allyloxy (-OCH₂CH=CH₂) and methoxy (-OCH₃) groups in the target compound contribute to moderate thermal stability, whereas nitro groups may reduce stability due to decomposition risks .
Liquid Crystal and Mesogenic Properties :
  • The target compound’s allyloxy group enables tuning of mesophase behavior in liquid crystals, similar to NOBOW (a related Schiff base used in mesogens) .
Antifungal and Antioxidant Potential :
  • Benzenamine derivatives with imine linkages exhibit antifungal activity via membrane disruption, as seen in N-{(1H-Benzo[d]imidazol-1-yl)(phenyl)methylene}benzenamine analogs .
  • Indole-Schiff base hybrids (e.g., nitro-indoloquinazoline derivatives) highlight the role of electron-withdrawing groups in enhancing antioxidant activity, a trait extendable to nitro-substituted analogs of the target compound .

Biological Activity

Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- is a chemical compound that belongs to the aniline class, characterized by its methoxy and propenyloxy substituents. Its systematic name is 4-Methoxy-N-(phenylmethylidene)aniline, and it has a molecular formula of C₁₄H₁₃NO with a molecular weight of 211.26 g/mol. This compound has garnered attention in pharmacological studies due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The structure of Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- can be represented as follows:

C14H13NO\text{C}_{14}\text{H}_{13}\text{NO}

Key Features:

  • Functional Groups: The presence of methoxy (-OCH₃) and propenyloxy (-OCH=CH₂) groups enhances its reactivity.
  • Molecular Weight: 211.26 g/mol.
  • Solubility: Soluble in organic solvents, which aids in its bioavailability for pharmacological applications.

Anticancer Potential

Research indicates that derivatives of Benzenamine, including this specific compound, exhibit promising anticancer properties. These compounds interact with biological targets such as enzymes and receptors involved in cancer progression. For instance, studies have shown that certain aniline derivatives can induce apoptosis in cancer cells by modulating signaling pathways.

The mechanism through which Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- exerts its effects involves:

  • Enzyme Inhibition: Compounds similar to this benzenamine have been reported to inhibit specific enzymes that are critical for tumor growth.
  • Receptor Binding: The binding affinity of this compound to various biological macromolecules suggests potential therapeutic roles in modulating receptor activity .

Comparative Analysis with Related Compounds

The unique structural features of Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- set it apart from its analogs:

Compound NameStructureUnique Features
N-Benzylidene-4-methoxyanilineStructureLacks propenyloxy group; simpler structure
4-Methoxy-N-(phenylmethylene)-BenzenamineStructureDoes not contain propenyloxy; similar reactivity
4-Methoxy-N-[trifluoromethylphenyl]methylene-BenzenamineStructureContains trifluoromethyl group; different electronic properties
N-(Phenylmethylene)-BenzenamineStructureBasic structure without additional substituents

The presence of the propenyloxy group enhances the reactivity and biological activity compared to these analogs, making it a subject of interest for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to Benzenamine exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Mechanistic Insights : Research published in Pharmacology Reports explored the interaction of these compounds with specific cellular targets and outlined their mechanisms of inducing apoptosis in cancer cells.
  • Toxicological Assessments : Evaluation of the compound's safety profile revealed that while it exhibits biological activity, further investigations are necessary to assess its long-term effects and potential toxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]- in laboratory settings?

  • Methodology : The compound is synthesized via condensation of 4-methoxybenzenamine with 4-(2-propenyloxy)benzaldehyde. Key steps include:

  • Using sodium t-butanolate as a base catalyst in toluene at 80–100°C under inert atmosphere .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
    • Critical Parameters : Reaction time (8–12 hrs), stoichiometric ratios (1:1.1 for aldehyde:amine), and inert gas flow rate (e.g., nitrogen at 0.5 L/min) to prevent oxidation .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Key Techniques :

  • NMR : <sup>1</sup>H NMR for identifying methoxy (δ 3.8–4.0 ppm), propenyloxy (δ 4.5–5.5 ppm), and imine (δ 8.3–8.5 ppm) groups. <sup>13</sup>C NMR confirms aromatic carbons (δ 110–160 ppm) .
  • FT-IR : Stretching vibrations for C=N (1630–1650 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C-H (3050 cm⁻¹) .
    • Validation : Compare spectral data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Q. What are the common chemical reactions involving the imine and propenyloxy groups in this compound?

  • Reactivity :

  • Imine Reduction : Use NaBH4 in methanol to yield secondary amines (e.g., for prodrug derivatization) .
  • Propenyloxy Epoxidation : Treat with m-CPBA in dichloromethane to form epoxides for polymer crosslinking studies .
    • Side Reactions : Monitor for imine hydrolysis under acidic conditions (pH < 5) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study HOMO-LUMO gaps (e.g., ~4.2 eV for electron transfer studies) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., toluene vs. DMSO) to predict solubility and aggregation behavior .
    • Applications : Design derivatives with tailored redox potentials for organic electronics .

Q. What strategies resolve contradictions in experimental data, such as conflicting NMR assignments or unexpected reaction yields?

  • Case Example : Discrepancies in imine proton shifts may arise from solvent polarity or tautomerism.

  • Resolution : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and variable-temperature NMR to identify dynamic effects .
    • Yield Optimization : Re-examine catalyst loading (e.g., 5–10 mol% NaOt-Bu) and moisture control during synthesis .

Q. How can the compound’s biological activity be systematically evaluated, and what assays are suitable for toxicity profiling?

  • Protocols :

  • In Vitro Toxicity : Use MTT assay on human cell lines (e.g., HEK293) at 10–100 µM concentrations .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) activity via Ellman’s method, noting IC50 values .
    • Data Interpretation : Compare LC50 values (e.g., 54.81 ppm in mollusks) to structurally related compounds for SAR analysis .

Q. What advanced techniques characterize crystallographic or mesoscale ordering in liquid crystal derivatives of this compound?

  • Approaches :

  • X-ray Diffraction : Resolve single-crystal structures to analyze π-π stacking (3.5–4.0 Å spacing) .
  • Polarized Microscopy : Identify nematic/smectic phases in liquid crystal domains under thermal gradients .
    • Challenges : Address diastereomeric domain formation by controlling stereochemistry during synthesis .

Methodological Guidelines

  • Data Reproducibility :

    • Document reaction parameters (e.g., inert gas purity, solvent drying methods) to minimize batch variability .
    • Validate computational models with experimental UV-Vis spectra (λmax ~350 nm for imine chromophore) .
  • Contradiction Analysis :

    • Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .
    • Use LC-MS to detect trace byproducts (e.g., hydrolysis products) impacting yield calculations .

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